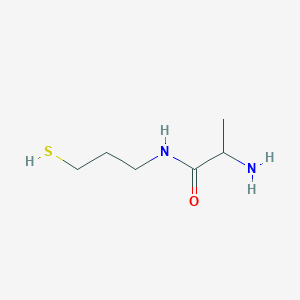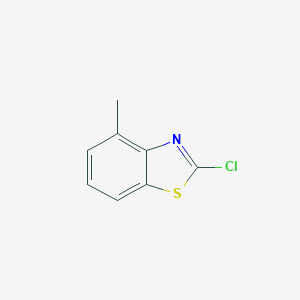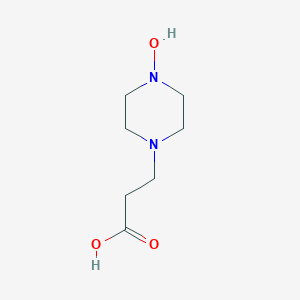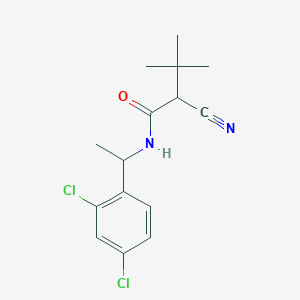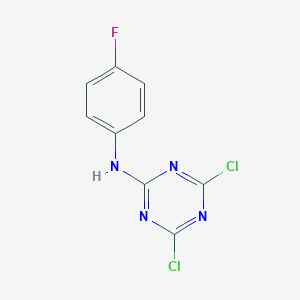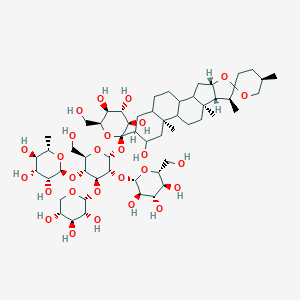
3-Rxgsd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Rxgsd is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Rxgsd is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are required for the growth and survival of cancer cells and viruses. The exact targets of 3-Rxgsd are still under investigation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Rxgsd has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 3-Rxgsd has been shown to inhibit the growth of cancer cells by blocking cell division. The compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Rxgsd in lab experiments are its potential applications in various fields of scientific research. The compound has been found to be effective against a wide range of cancer cell lines and drug-resistant bacteria. Additionally, 3-Rxgsd has been shown to be effective against viral infections, including HIV and hepatitis C. However, the limitations of using 3-Rxgsd in lab experiments are its complex synthesis method and the limited availability of the compound.
Direcciones Futuras
The future directions of 3-Rxgsd research include further studies on the mechanism of action of the compound, its potential applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of 3-Rxgsd is necessary before the compound can be used in clinical trials. The potential use of 3-Rxgsd in combination with other drugs for the treatment of cancer and viral infections should also be investigated.
Conclusion:
In conclusion, 3-Rxgsd is a synthetic compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is necessary to fully understand the potential of 3-Rxgsd in the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of 3-Rxgsd is a complex process that involves several steps. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions. The final product is obtained after purification and isolation. The synthesis method of 3-Rxgsd is a closely guarded secret, and only a few research groups have been successful in synthesizing the compound.
Aplicaciones Científicas De Investigación
3-Rxgsd has several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines and has also been found to be effective against drug-resistant bacteria. Additionally, 3-Rxgsd has been studied for its potential use in treating viral infections, including HIV and hepatitis C.
Propiedades
Número CAS |
139979-76-3 |
|---|---|
Nombre del producto |
3-Rxgsd |
Fórmula molecular |
C56H92O27 |
Peso molecular |
1197.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
Clave InChI |
KADIFLZXWRELEB-VSVOSOTASA-N |
SMILES isomérico |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Sinónimos |
3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol 3-RXGSD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



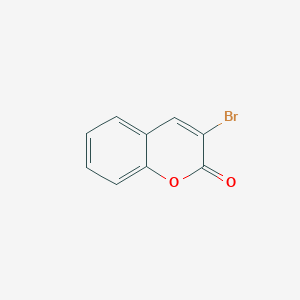
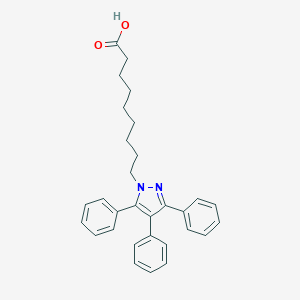
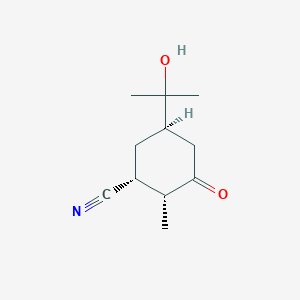
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
